N,N-Dimethyl-4-vinylanilin

Übersicht

Beschreibung

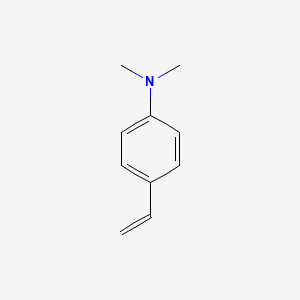

N,N-Dimethyl-4-vinylaniline is an organic compound with the molecular formula C10H13N . It has a molecular weight of 147.22 . It is typically stored in a dry environment at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for N,N-Dimethyl-4-vinylaniline is1S/C10H13N/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 . This indicates that the molecule consists of a benzene ring (aniline) substituted with a vinyl group at the 4-position and two methyl groups attached to the nitrogen atom. Physical And Chemical Properties Analysis

N,N-Dimethyl-4-vinylaniline is a liquid or solid or semi-solid substance .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

N,N-Dimethyl-4-vinylanilin ist eine chemische Verbindung mit der Summenformel C10H13N . Es wird häufig als Reagenz in der chemischen Synthese verwendet . Seine einzigartige Struktur ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen, was zur Synthese einer Vielzahl von Verbindungen beiträgt.

Polymerisation

This compound kann als Monomer in Polymerisationsreaktionen fungieren . Die Vinylgruppe in seiner Struktur kann einer Polymerisation unterliegen, was zur Bildung von Polyvinylanilin führt. Dieses Polymer hat potenzielle Anwendungen in verschiedenen Bereichen, darunter Materialwissenschaften und Elektronik.

Oberflächenmodifikation

Die Verbindung kann zur Oberflächenmodifikation von Materialien verwendet werden . Zum Beispiel kann es verwendet werden, um elektrisch leitfähiges Polyvinylanilin/Polyanilin (PVAN/PANI) -Doppelschichten zur Oberflächenmodifikation des bakteriellen Cellulose (BC) -Nanofibrillennetzes herzustellen .

Biosensoren

Das oben erwähnte modifizierte BC-Nanofibrillennetz kann als elektrochemischer Biosensor verwendet werden . Solche Biosensoren können in verschiedenen Bereichen eingesetzt werden, darunter medizinische Diagnostik, Umweltüberwachung und Lebensmittelsicherheitsprüfungen.

Nervenregenerative Medizin

Der mit this compound hergestellte elektrochemische Biosensor kann auch in der nervenregenerativen Medizin eingesetzt werden . Es kann helfen, den Fortschritt der Nervenregeneration zu überwachen, was zur Entwicklung effektiver Behandlungsstrategien beiträgt.

Industrielle Anwendungen

Aufgrund seiner chemischen Eigenschaften kann this compound in verschiedenen industriellen Anwendungen eingesetzt werden. Zum Beispiel kann es bei der Herstellung von Farbstoffen, Arzneimitteln und anderen chemischen Produkten verwendet werden .

Safety and Hazards

N,N-Dimethyl-4-vinylaniline is classified as a dangerous substance. It has been assigned several hazard statements, including H227, H301+H311+H331, H373, and H412 . These indicate that the substance is combustible, toxic if swallowed, in contact with skin, or if inhaled, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Eigenschaften

IUPAC Name |

4-ethenyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWAOUOHRMHSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-45-6 | |

| Record name | Benzenamine, 4-ethenyl-N,N-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30174329 | |

| Record name | p-(Dimethylamino)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2039-80-7 | |

| Record name | 4-Ethenyl-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Dimethylamino)styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Dimethylamino)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-4-vinylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23V9HW8HJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

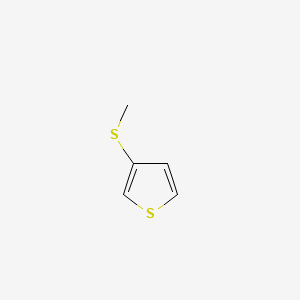

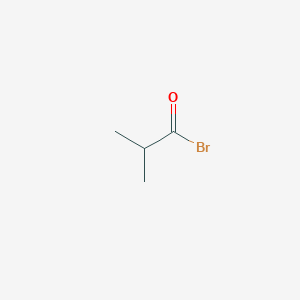

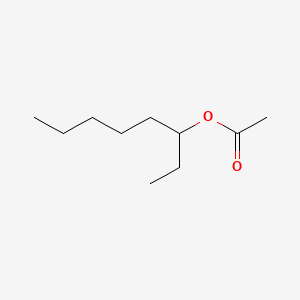

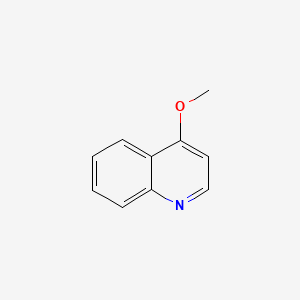

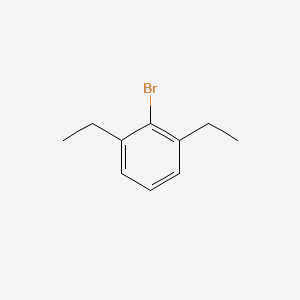

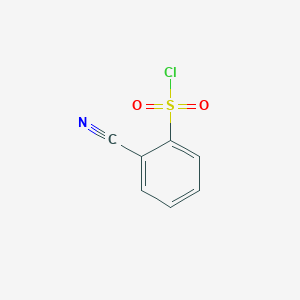

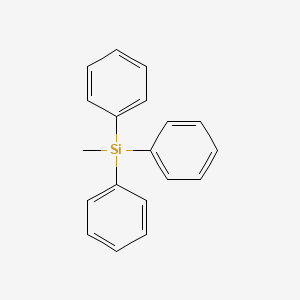

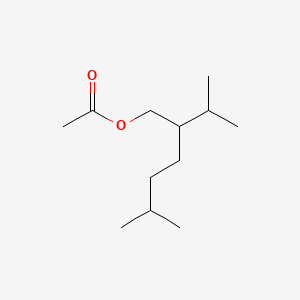

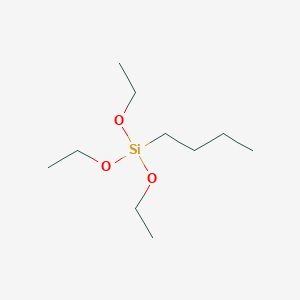

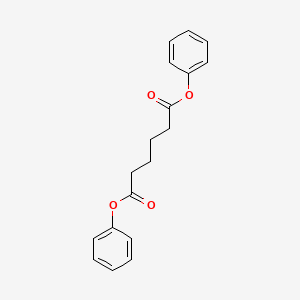

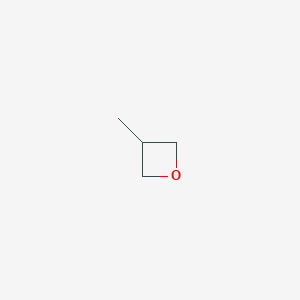

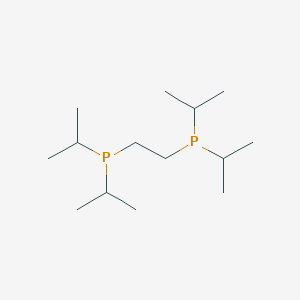

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N,N-Dimethyl-4-vinylaniline in the synthesis of amorphous GaN nanoparticles?

A: In the study by [], N,N-Dimethyl-4-vinylaniline is a key component of the polymer matrix used to synthesize amorphous GaN nanoparticles. Specifically, it is part of a polystyrene–poly(N,N-dimethyl-4-vinylaniline) copolymer. Cyclotrigallazane, the precursor to GaN, is incorporated into this copolymer. Upon thermal decomposition of cyclotrigallazane, amorphous GaN nanoparticles form in situ within the polymer matrix []. The resulting composite material consists of well-dispersed amorphous GaN nanoparticles with an average diameter of approximately 40 nm []. While the exact mechanism of interaction is not fully elaborated upon in this study, the presence of the copolymer seems crucial for both the formation and size control of the nanoparticles.

Q2: What is known about the structure and properties of N,N-Dimethyl-4-vinylaniline?

A2: N,N-Dimethyl-4-vinylaniline is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is characterized by a vinyl group (-CH=CH2) attached to the para position of an N,N-dimethylaniline moiety. This structure suggests it can readily undergo polymerization, which is exploited in the formation of the polystyrene copolymer used in the study.

Q3: Are there alternative methods for synthesizing GaN nanoparticles, and how do they compare to the method using N,N-Dimethyl-4-vinylaniline?

A: Yes, various methods exist for synthesizing GaN nanoparticles, including chemical vapor deposition, molecular beam epitaxy, and sol-gel methods. The advantage of the method described in [] lies in its relative simplicity and the ability to control the size and dispersion of the GaN nanoparticles within the polymer matrix. This in situ synthesis within a polymer host offers potential for developing new composite materials with tailored optical properties, as demonstrated by the blue luminescence observed from the amorphous GaN nanoparticles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.